molecular formula C12H7FN2O B11496630 2-(2-Fluorophenoxy)pyridine-4-carbonitrile

2-(2-Fluorophenoxy)pyridine-4-carbonitrile

Cat. No.: B11496630
M. Wt: 214.19 g/mol
InChI Key: QZRCVAIGUNRBGO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)pyridine-4-carbonitrile is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, with a carbonitrile group at the 4-position. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with 4-chloropyridine-2-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 2-fluorophenylboronic acid is coupled with 4-bromopyridine-2-carbonitrile in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the phenoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

2-(2-Fluorophenoxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)pyridine-4-carboxylic acid
  • 4-(4-Fluorophenoxy)pyridine-2-carbonitrile
  • 2-Fluoro-3-bromopyridine

Uniqueness

2-(2-Fluorophenoxy)pyridine-4-carbonitrile is unique due to the specific positioning of the fluorophenoxy and carbonitrile groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines. The presence of both electron-withdrawing (fluorine) and electron-donating (phenoxy) groups can influence the compound’s overall electronic properties, making it a valuable scaffold for the development of new chemical entities .

Properties

Molecular Formula

C12H7FN2O

Molecular Weight

214.19 g/mol

IUPAC Name

2-(2-fluorophenoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C12H7FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H

InChI Key

QZRCVAIGUNRBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)C#N)F

Origin of Product

United States

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